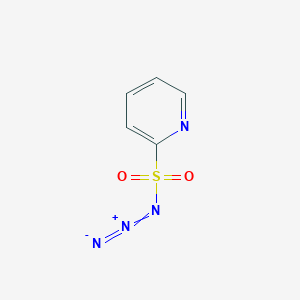

2-Pyridinesulfonyl azide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

152278-13-2 |

|---|---|

Molecular Formula |

C5H4N4O2S |

Molecular Weight |

184.18 g/mol |

IUPAC Name |

N-diazopyridine-2-sulfonamide |

InChI |

InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-3-1-2-4-7-5/h1-4H |

InChI Key |

MGORLNBYCOFNQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Pyridinesulfonyl Azide

Established Synthetic Pathways to 2-Pyridinesulfonyl Azide (B81097)

The most conventional and widely practiced methods for synthesizing 2-pyridinesulfonyl azide begin with a sulfonyl chloride precursor, which undergoes nucleophilic substitution.

The foundational method for producing this compound involves the reaction of 2-pyridinesulfonyl chloride with sodium azide. This reaction is a classic example of nucleophilic substitution at a sulfonyl center. The azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride. This straightforward approach is reliable, though often dependent on the availability and stability of the starting sulfonyl chloride. ijsrst.com The reaction is typically carried out in a suitable solvent that can dissolve both the organic sulfonyl chloride and the inorganic azide salt. semanticscholar.org

Significant research has been directed toward optimizing the nucleophilic substitution reaction to improve yields and reaction conditions. The choice of solvent is a critical parameter that has been extensively studied. Traditional methods often employ solvent systems like acetone/water or alcohol/water. semanticscholar.org However, these can present challenges in product isolation and may not be ideal from an environmental standpoint.

Recent advancements have identified polyethylene (B3416737) glycol (PEG-400) as a highly effective and eco-friendly medium for this transformation. semanticscholar.org The use of PEG-400 allows the reaction to proceed under mild, room temperature conditions, often resulting in high isolated yields of the sulfonyl azide product. semanticscholar.org The optimization involves adjusting the molar ratio of reactants and the reaction time to maximize conversion while minimizing side reactions.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone/H₂O | Reflux | 5 | 85 |

| 2 | DME/H₂O | Room Temp | 12 | 80 |

| 3 | PEG-400 | Room Temp | 1.5 | 97 |

| 4 | Ethanol/H₂O | Room Temp | 8 | 88 |

Advancements in One-Pot Synthesis and Sustainable Protocols

To overcome the limitations associated with the preparation and handling of sulfonyl chlorides, one-pot synthetic routes and greener methodologies have been developed.

One-pot procedures that convert sulfonic acids directly into sulfonyl azides represent a significant step forward in efficiency. These methods bypass the need to isolate the intermediate sulfonyl chloride. One such process involves treating the sulfonic acid with a combination of reagents like trichloroacetonitrile (B146778) and triphenylphosphine, followed by the addition of sodium azide, all in a single reaction vessel. researchgate.net This approach provides a wide range of sulfonyl azides in excellent yields under mild, room temperature conditions. researchgate.netresearchgate.net

Another effective one-pot method utilizes cyanuric chloride to activate the sulfonic acid. ijsrst.comijsrst.com The sulfonic acid is first reacted with cyanuric chloride in the presence of a base such as N-methylmorpholine. The resulting activated intermediate then reacts in situ with sodium azide to furnish the desired sulfonyl azide in good to excellent yields. ijsrst.com

| Activating System | Solvent | Temperature | Key Features | Yield Range (%) |

|---|---|---|---|---|

| Triphenylphosphine/Trichloroisocyanuric acid | THF | Room Temp | Mild conditions, short reaction times | 85-95 |

| Cyanuric Chloride/N-Methylmorpholine | Dichloromethane | 0°C to Room Temp | General and efficient procedure | 80-92 |

The principles of green chemistry have been increasingly applied to the synthesis of sulfonyl azides, including this compound. nih.gov The primary focus has been on replacing hazardous organic solvents with more environmentally friendly alternatives. researchgate.net

Reactivity Profiles and Mechanistic Elucidations of 2 Pyridinesulfonyl Azide in Organic Reactions

Olefin Aziridination Utilizing 2-Pyridinesulfonyl Azide (B81097)

Aziridines are valuable nitrogen-containing heterocycles with significant applications in organic synthesis. The direct aziridination of olefins via nitrene transfer is one of the most efficient methods for their preparation.

2-Pyridinesulfonyl azide has been identified as a highly effective nitrenoid source for the copper-catalyzed aziridination of olefins. nih.gov The presence of the 2-pyridyl group plays a crucial role in facilitating the reaction. It is proposed that the reaction proceeds through a pyridyl-coordinated copper-nitrenoid intermediate. nih.gov This chelation assistance is believed to drive the favorable formation of the active catalytic species, thereby enhancing the efficiency of the nitrene transfer to the olefin. nih.gov

A significant advantage of this system is that it can provide synthetically useful yields of aziridines from a range of aryl olefins without the need for external ligands on the copper catalyst. nih.gov Furthermore, the reaction does not require a large excess of the olefin substrate, which is often a limitation in other aziridination protocols. nih.gov This chelation-driven strategy represents an efficient approach to the synthesis of N-(2-pyridylsulfonyl)aziridines.

Transition Metal-Catalyzed Aziridination: Emphasis on Copper Catalysis

The use of this compound as a nitrene source in transition metal-catalyzed aziridination of olefins has been a subject of significant research, with a particular emphasis on copper catalysis. nih.govacs.orgscilit.com An efficient protocol for the copper-catalyzed aziridination of olefins has been developed utilizing this compound. nih.govacs.orgscilit.com This method allows for the synthesis of aziridines in moderate to good yields under mild conditions. nih.gov Notably, these reactions can proceed effectively even in the absence of external ligands, which is a significant advantage in simplifying the reaction setup and purification processes. nih.govacs.orgacs.org A range of aryl olefins are suitable substrates for this transformation, and a large excess of the olefin is not required. nih.govacs.orgacs.org

The catalysts employed in these reactions are typically copper(I) or copper(II) salts, such as CuI, CuCl, or Cu(OTf)₂. researchgate.netmdpi.com The reaction is believed to proceed through the formation of a copper-nitrenoid intermediate. nih.govacs.orgacs.org The catalytic cycle is thought to involve the reaction of the copper catalyst with this compound to form the active nitrenoid species, which then transfers the nitrene group to the olefin to form the aziridine (B145994) ring. researchgate.net

The scope of the copper-catalyzed aziridination using this compound has been explored with various olefins. The reaction has been shown to be effective for a variety of both electron-rich and electron-deficient styrenes, as well as other aryl olefins. nih.govacs.orgacs.org The yields of the corresponding aziridines are generally good, demonstrating the synthetic utility of this method.

Interactive Data Table: Copper-Catalyzed Aziridination of Olefins with this compound

| Olefin Substrate | Copper Catalyst | Yield of Aziridine (%) |

|---|---|---|

| Styrene | CuI | Good |

| 4-Methylstyrene | CuCl | Moderate to Good |

| 4-Chlorostyrene | Cu(OTf)₂ | Good |

| (E)-β-methylstyrene | (TTM)CuCl | Retains Stereochemistry |

| (Z)-2-pentene | [(TTM)Cu(NCMe)]PF₆ | Retains Stereochemistry |

The Role of the 2-Pyridyl Moiety in Chelation-Assisted Nitrenoid Formation and Transfer

A key feature of this compound in copper-catalyzed aziridination is the crucial role of the 2-pyridyl moiety in facilitating the reaction through chelation. nih.govacs.orgacs.org The presence of the 2-pyridyl group significantly enhances the efficiency of the aziridination process. nih.govacs.orgacs.org It is proposed that the nitrogen atom of the pyridyl ring coordinates to the copper center, leading to the formation of a stable, pyridyl-coordinated nitrenoid intermediate. nih.govacs.orgacs.org This chelation effect is believed to favorably drive both the formation of the nitrenoid and the subsequent transfer of the nitrene to the olefin. acs.org

This chelation-assisted strategy allows for synthetically acceptable yields of aziridines to be obtained with a variety of aryl olefins, even without the need for external ligands. nih.govacs.orgacs.org The internal coordination of the 2-pyridyl group effectively serves the role that an external ligand would otherwise play, simplifying the reaction system. nih.govacs.orgacs.org Evidence supporting the role of internal coordination has been gathered from various analytical techniques, including X-ray crystallography, electrospray ionization mass spectrometry (ESI-MS), Hammett plot analysis, and kinetic studies. nih.govacs.org

Detailed Mechanistic Investigations of Nitrene Transfer and Aziridine Ring Formation

Kinetic studies have indicated that the formation of the metallonitrene species can be the rate-determining step of the reaction. cmu.edu The reaction has been found to be zero-order in alkene, which supports the idea that the reaction of the catalyst with the nitrene precursor is the slower step in the catalytic cycle. cmu.edu

Computational studies have shed light on the transition states involved in the aziridination process. acs.org These studies have shown that the 2-pyridylsulfonyl moiety significantly influences the transition states, leading to a reduction in the activation energy of the reaction. acs.org The chelation effect of the 2-pyridyl group not only stabilizes the nitrenoid intermediate but also the transition state for nitrene transfer. acs.org The mechanism of aziridine ring formation can proceed through either a concerted or a stepwise pathway involving radical intermediates, depending on the specific catalyst and substrate. cmu.edu In some copper-catalyzed systems, the formation of radical intermediates can lead to a loss of stereochemistry in the aziridine product. nih.gov However, with certain catalysts, the relative geometry of the starting olefin is retained in the aziridine product. nih.gov

Diazo Transfer and Functional Group Transformations

Applications in the Preparation of α-Diazocarbonyl Compounds

Sulfonyl azides are widely recognized as effective reagents for diazo transfer reactions, a powerful method for the synthesis of α-diazocarbonyl compounds. ucc.ieresearchgate.net This transformation typically involves the reaction of a compound containing an active methylene (B1212753) group, such as a β-keto ester or β-diketone, with a sulfonyl azide in the presence of a base. ucc.ie While a variety of sulfonyl azides can be employed for this purpose, the general reactivity profile suggests that this compound would be a viable reagent for such transformations. The reaction of triflyl azide with α-nitrocarbonyl compounds in the presence of pyridine (B92270) is a highly efficient method for preparing α-nitro-α-diazocarbonyl derivatives. organic-chemistry.org This methodology has been successfully applied to various α-nitro-ester and α-nitroketone precursors, yielding the desired diazo compounds in high efficiency. organic-chemistry.org

The choice of base can have a significant impact on the success of the diazo transfer reaction, with pyridine often being a suitable choice. researchgate.net The use of polymer-bound sulfonyl azides has been explored as a safer alternative to traditional diazo-transfer reagents like tosyl azide, which can be hazardous. ucc.ie These immobilized reagents, coupled with the use of catalytic amounts of base and environmentally benign solvents like water, offer a more sustainable approach to the synthesis of α-diazocarbonyl compounds. ucc.ie

Intermolecular C-H Amidation and Metal-Catalyzed Coupling Reactions

This compound is a valuable reagent in intermolecular C-H amidation and other metal-catalyzed coupling reactions. The pyridyl moiety can play a significant role in directing these transformations. While specific examples focusing solely on this compound are part of a broader class of reactions, the principles of reactivity are applicable. For instance, iridium(I)-catalyzed benzylic C-H bond amination is accelerated when the aryl azide is electron-deficient, and a significant kinetic isotope effect suggests that C-N bond formation occurs through a concerted or stepwise reaction of an iridium nitrenoid with the C-H bond. drivergroupchemistry.com

In the context of other metal-catalyzed reactions, palladium-catalyzed tandem cross-coupling of azides and isocyanides followed by cyclization is a novel approach to generate N-containing heterocycles. nih.gov This process involves the formation of a coordination complex between the metal, azide, and isocyanide, followed by dinitrogen extrusion to generate a nitrene, which is then transferred to the isocyanide. nih.gov Cobalt-catalyzed reactions of sulfonyl azides have also been developed for the synthesis of 1,3,4-oxadiazole (B1194373) scaffolds through a nitrene transfer aza-Wittig cascade reaction. nih.gov

Decarboxylative Azidation of Carboxylic Acids

The conversion of carboxylic acids to other functional groups through decarboxylation is a powerful strategy in organic synthesis due to the ready availability of carboxylic acids and the generation of CO₂ as the only stoichiometric byproduct. chemrevlett.com While the direct decarboxylative azidation of carboxylic acids using this compound is not extensively detailed in the provided search results, the broader context of decarboxylative functionalization suggests its potential applicability. chemrevlett.com Decarboxylative reactions often proceed under neutral conditions, offering good tolerance for various functional groups. chemrevlett.com

A visible light-induced, dual catalytic system has been developed for the direct conversion of carboxylic acids to sulfonyl azides. rsc.orgsemanticscholar.org This method involves the efficient conversion of carboxylic acids to sulfinic acids, which is then interfaced with a copper-catalyzed sulfur-nitrogen bond-forming cross-coupling. rsc.orgsemanticscholar.org This provides a one-step access to sulfonyl azides directly from carboxylic acids. rsc.orgsemanticscholar.org While this is a method for synthesizing sulfonyl azides rather than using them for decarboxylative azidation, it highlights the interplay between carboxylic acids and sulfonyl azide chemistry.

Synthesis of N-Sulfonyl Amidines and Ketenimine Derivatives

The reactivity of sulfonyl azides, including this compound, extends to the synthesis of valuable nitrogen-containing compounds such as N-sulfonyl amidines and ketenimine derivatives. These reactions showcase the versatility of sulfonyl azides as precursors in constructing complex molecular architectures.

Regioselective Synthesis of Heterocyclic N-Sulfonyl Amidines from Thioamides and Sulfonyl Azides

A notable application of sulfonyl azides is in the regioselective synthesis of heterocyclic N-sulfonyl amidines through their reaction with heteroaromatic thioamides. This method has been successfully employed to prepare N-sulfonyl amidines bearing various heterocyclic substituents, including 1,2,3-triazole, isoxazole, thiazole, and pyridine, for the first time. beilstein-journals.orgnih.gov The reaction of 2,5-dithiocarbamoylpyridine with sulfonyl azides, for instance, results in the formation of a pyridine molecule functionalized with two sulfonyl amidine groups. nih.gov

The synthesis is efficient and allows for the preparation of these target molecules in good yields. beilstein-journals.org For different types of thioamides—primary, secondary, and tertiary—reliable procedures have been developed to ensure the desired N-sulfonyl amidine products are obtained. nih.govurfu.ru An advantage of this synthetic approach is the potential for a solvent-free process, which aligns with the principles of green chemistry. beilstein-journals.org This solvent-free method has been successfully applied to the synthesis of sulfonyl amidines containing pyridine and isoxazolyl rings. beilstein-journals.org

A noteworthy aspect of this reaction is the occurrence of a Dimroth rearrangement when 1-aryl-1,2,3-triazole-4-carbothioamides react with azides. This rearrangement leads to the formation of 1-unsubstituted 5-arylamino-1,2,3-triazole-4-N-sulfonylcarbimidamides. beilstein-journals.org

Table 1: Synthesis of N'-sulfonylazole-4-carboximidamides

| Thioamide | Sulfonyl Azide | Product | Yield (%) |

| 1-Aryl-1,2,3-triazole-4-carbothioamide | Arylsulfonyl azide | 1-Unsubstituted 5-arylamino-1,2,3-triazole-4-N-sulfonylcarbimidamide | Varies |

| Isoxazole thioamide | Alkyl/Arylsulfonyl azide | Isoxazole-N-sulfonyl amidine | Good |

| Thiazole thioamide | Alkyl/Arylsulfonyl azide | Thiazole-N-sulfonyl amidine | Good |

| 2,5-Dithiocarbamoylpyridine | Sulfonyl azide | Pyridine with two sulfonyl amidine groups | Not specified |

This table is a representation of the types of compounds synthesized and is based on descriptive data from the source. beilstein-journals.orgnih.govresearchgate.net

Generation of Pyridine-Stabilized Ketenimines from Sulfonyl Azides

Ketenimines are highly reactive and versatile synthetic intermediates. nih.gov Due to their inherent instability, they are typically generated in situ. nih.govfigshare.com A significant development in this area is the synthesis of pyridine-stabilized ketenimine zwitterionic salts. nih.gov This is achieved through a three-component approach involving the "click chemistry" reaction of readily accessible alkynes and sulfonyl azides in the presence of pyridine. nih.govfigshare.com

The generation of the ketenimine intermediate is often facilitated by copper catalysis in a multicomponent reaction of terminal alkynes, sulfonyl azides, and an amine (in this case, pyridine). researchgate.net These pyridine-stabilized ketenimines exhibit reactivity synonymous with that of traditional ketenimines and can be utilized in cascade sequences to synthesize a diverse range of highly functionalized heterocycles, such as quinolines. nih.gov This methodology has been applied to the synthesis of the core structures of an antiprotozoal agent and the potent topoisomerase inhibitor Tas-103. nih.gov

Table 2: Components for Pyridine-Stabilized Ketenimine Generation

| Component 1 | Component 2 | Component 3 | Intermediate/Product |

| Terminal Alkyne | Sulfonyl Azide | Pyridine | Pyridine-Stabilized Ketenimine Zwitterionic Salt |

This table outlines the key reactants in the three-component synthesis of pyridine-stabilized ketenimines. nih.govfigshare.com

Catalytic Applications and Asymmetric Synthesis Strategies Employing 2 Pyridinesulfonyl Moieties

Asymmetric Ring-Opening Reactions of Aziridines

The desymmetrization of meso-aziridines through enantioselective ring-opening is a powerful strategy for the synthesis of chiral 1,2-diamines and other valuable nitrogen-containing compounds. rsc.org The 2-pyridinesulfonyl group has proven to be an effective activating group for the aziridine (B145994) nitrogen, facilitating nucleophilic attack.

The ring-opening of meso-N-(2-pyridinesulfonyl)aziridines with azide (B81097) nucleophiles, such as trimethylsilyl (B98337) azide (TMSN₃), provides a direct route to chiral β-azido amines, which are versatile precursors to 1,2-diamines. rsc.orgua.es The 2-pyridinesulfonyl group activates the aziridine ring towards nucleophilic attack and its coordinating ability is crucial for achieving high stereoselectivity in catalyst-controlled reactions. rsc.orgua.esscribd.com

In a notable study, meso-N-(6-Me-2-PySO₂)- and meso-N-(2-PySO₂)-substituted aziridines were reacted with trimethylsilyl azide. ua.es This reaction yielded the corresponding β-azido N-2-pyridinesulfonyl products with good yields and moderate to high enantioselectivities. rsc.orgua.es These products can be further transformed into valuable chiral 1,2-diamines. rsc.orgua.es For instance, the product derived from the aziridine of cyclohexene (B86901) was converted into trans-1,2-cyclohexanediamine in high yield. rsc.org This methodology was also successfully applied to the asymmetric synthesis of the antiviral drug Tamiflu. rsc.org

The success of the desymmetrization of meso-N-(2-pyridinesulfonyl)aziridines hinges on the use of effective chiral Lewis acid catalysts. Among the most successful systems are those based on magnesium salts, particularly magnesium bis(triflimide) (Mg(NTf₂)₂), in combination with chiral bisoxazoline (BOX) ligands. rsc.orgua.es

The Mg(NTf₂)₂/bisoxazoline system has been shown to be highly effective in catalyzing the ring-opening of meso-N-(2-pyridinesulfonyl)aziridines with trimethylsilyl azide. ua.es The dual role of the 2-pyridinesulfonyl group is critical here; it acts as both an activator for the aziridine ring and as a coordinating group for the chiral Lewis acid catalyst. scribd.com This chelation helps to create a well-defined chiral environment around the reaction center, leading to high levels of enantiocontrol. scribd.com

The reaction of meso-N-(2-pyridinesulfonyl)aziridines with trimethylsilyl azide catalyzed by the Mg(NTf₂)₂/bisoxazoline complex provides the desired β-azido amine products in good yields and with moderate enantioselectivities. ua.es

Table 1: Enantioselective Ring-Opening of meso-N-(2-pyridinesulfonyl)aziridines with Trimethylsilyl Azide Catalyzed by Mg(NTf₂)₂/Bisoxazoline ua.es

| Substrate (R¹, R²) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Ph, (CH₂)₃ | 51-91 | 64-85 |

| Ph, (CH₂)₄ | 51-91 | 64-85 |

| 2-PySO₂, 6-Me | 51-91 | 64-85 |

| 2-PySO₂ | 51-91 | 64-85 |

Asymmetric Aziridine Synthesis from Oxazolones

The 2-pyridinesulfonyl group has also been instrumental in the development of organocatalysts for the asymmetric synthesis of aziridines from oxazolones and 2H-azirines. qs-gen.com This reaction provides access to valuable aziridine-oxazolone compounds with high enantiopurity. qs-gen.com

In the asymmetric synthesis of aziridine-oxazolones, organocatalysts derived from Cinchona alkaloids have proven to be highly effective. qs-gen.com The strategic incorporation of a 2-pyridinesulfonyl group onto the Cinchona alkaloid scaffold is a key design element. qs-gen.com

Researchers have found that modifying Cinchona alkaloids with various heteroarenesulfonyl groups can significantly impact the catalyst's performance. qs-gen.com Specifically, catalysts bearing a 2-pyridinesulfonyl group or an 8-quinolinesulfonyl group have demonstrated the ability to produce aziridine-oxazolones in high yields (81-99%) and with high enantiopurity (93-98% ee). qs-gen.com The 2-pyridinesulfonyl moiety is believed to play a crucial role in the catalyst's ability to control the stereochemical outcome of the reaction, likely through specific non-covalent interactions with the substrates. qs-gen.com

Several factors contribute to the high enantioselectivity and yields observed in the formation of aziridine-oxazolones catalyzed by 2-pyridinesulfonyl-modified Cinchona alkaloids. The structure of the catalyst, including the presence of the 2-pyridinesulfonyl group, is paramount. qs-gen.com

The reaction conditions, such as the choice of solvent and temperature, also play a role. The reaction is typically carried out by first preparing 2H-azirines from α-azideacrylates, which are then reacted with oxazolones in the presence of the organocatalyst. qs-gen.com

While catalysts with a 2-pyridinesulfonyl or 8-quinolinesulfonyl group generally give excellent results, the specific substrates can influence the outcome. For instance, in one case involving an oxazolone (B7731731) with a benzyl (B1604629) group, the catalyst with a 2-pyridylsulfonyl group resulted in a more moderate yield (61%) and enantiopurity (86% ee). qs-gen.com This highlights the importance of matching the catalyst and substrates for optimal performance. Nevertheless, for a wide range of other oxazolones, the catalysts provided high yields (77-99%) and enantiopurities (94-99%). qs-gen.com

Table 2: Performance of Cinchona Alkaloid-Derived Catalysts in Aziridine-Oxazolone Synthesis qs-gen.com

| Catalyst Moiety | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Pyridinesulfonyl | 81-99 | 93-98 |

| 8-Quinolinesulfonyl | 81-99 | 93-98 |

Development of Chiral Catalysts Featuring the 2-Pyridinesulfonyl Scaffold for Other Asymmetric Transformations

The utility of the 2-pyridinesulfonyl group extends beyond aziridine chemistry. Its unique properties make it an attractive scaffold for the development of chiral catalysts for a variety of other asymmetric transformations. The ability of the pyridine (B92270) nitrogen and the sulfonyl oxygens to act as Lewis basic sites allows for the creation of well-defined chiral environments through coordination with metal centers or through hydrogen bonding in organocatalysis.

While the primary focus has been on aziridine chemistry, the principles demonstrated in these reactions suggest that chiral catalysts incorporating the 2-pyridinesulfonyl scaffold could be effective in other asymmetric reactions. These could include, but are not limited to, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. Further research in this area is ongoing and holds the potential for the development of novel and highly effective chiral catalysts for a broad range of synthetic applications.

Theoretical and Computational Investigations into the Reactivity and Mechanism of 2 Pyridinesulfonyl Azide

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have proven essential in charting the potential energy landscapes of reactions that involve 2-pyridinesulfonyl azide (B81097). These inquiries are centered on the calculation of energies for reactants, intermediates, transition states, and products to ascertain the most energetically favorable reaction routes.

A key reaction of 2-pyridinesulfonyl azide that has been computationally examined is its application in diazo transfer reactions. DFT calculations have shed light on the mechanism of diazo transfer from this compound to active methylene (B1212753) compounds. These investigations have detailed a stepwise mechanism that starts with the creation of a triazene (B1217601) intermediate, which then decomposes to form the diazo compound and a sulfonamide byproduct. The activation barriers for these steps, as calculated, offer quantitative understanding of the reaction kinetics.

For example, research has delved into the reaction between this compound and a β-keto ester. The Gibbs free energy profile, as revealed by calculations, illustrates the relative energies of the reactants, the triazene intermediate, the transition state for the proton transfer that leads to decomposition, and the final products. These computational models frequently align well with experimentally noted reaction rates and yields.

Computational Modeling of Transition States and Reactive Intermediates

The geometry and electronic structure of transition states and reactive intermediates in the reactions of this compound have been extensively modeled. These computational models offer a three-dimensional depiction of the species at critical junctures along the reaction coordinate, providing insights that are often unattainable through experimental methods alone.

In the realm of copper-catalyzed olefin aziridination, computational studies, along with X-ray crystallography, ESI-MS, Hammett plot analysis, and kinetic studies, strongly support that the reaction is driven by the formation of a pyridyl-coordinated nitrenoid intermediate. acs.org The presence of the 2-pyridyl group significantly facilitates the aziridination process. acs.org

Furthermore, the nature of reactive intermediates has been a focal point of computational analysis. For instance, the potential for a transient sulfonyl nitrene intermediate, resulting from the loss of dinitrogen from the azide, has been explored. While a concerted mechanism is often favored in many thermal reactions, computational studies can investigate the energetics of a pathway involving a distinct nitrene species. rsc.org This provides a fuller picture of the potential reaction landscape. The calculated energies frequently show that the nitrene pathway is considerably higher in energy, making it a less probable route for many transformations involving sulfonyl azides. rsc.org DFT calculations have supported the stepwise mechanism for the decomposition of benzenesulfonyl azide, a related compound. rsc.org

Predictive Insights into Reactivity, Regioselectivity, and Stereoselectivity

A major strength of computational chemistry lies in its predictive capacity. Theoretical models can be employed to forecast the reactivity of this compound with novel substrates and to predict the regioselectivity and stereoselectivity of these reactions. This predictive ability is crucial for the rational design of synthetic approaches.

For reactions with unsymmetrical substrates, DFT calculations can foresee the regioselectivity by comparing the activation energies of the competing reaction pathways that lead to different regioisomers. For instance, in the reaction of this compound with an unsymmetrical dicarbonyl compound, calculations can ascertain which carbonyl group will preferentially react by modeling the stability of the potential triazene intermediates and the energies of the subsequent transition states.

Stereoselectivity in reactions involving this compound can also be explained and predicted using computational models. In reactions where a new stereocenter is created, the energies of the diastereomeric transition states can be calculated. The anticipated stereochemical result is then determined based on the Curtin-Hammett principle, where the lower energy transition state leads to the major product. DFT calculations have been used to support the enantiodetermining step in the catalytic ring-opening of meso-N-(2-pyridinesulfonyl)aziridines, with the calculated energy difference between transition states aligning with experimental enantioselectivities. rsc.org These predictions can inform the selection of chiral auxiliaries or catalysts to attain high levels of stereocontrol.

The understanding gleaned from these theoretical and computational inquiries is not only of fundamental scientific interest but also holds practical significance for the use of this compound in organic synthesis. By furnishing a detailed comprehension of its reactivity, these studies empower chemists to utilize this versatile reagent more efficiently and to devise innovative transformations with foreseeable results.

Emerging Research Directions and Future Perspectives in 2 Pyridinesulfonyl Azide Chemistry

Expansion of Synthetic Utility in Complex Molecule Synthesis

2-Pyridinesulfonyl azide (B81097) is increasingly recognized for its utility in the synthesis of complex molecular architectures, particularly in the formation of aziridines and the introduction of the azide group for subsequent transformations.

The copper-catalyzed aziridination of olefins using 2-pyridinesulfonyl azide has proven to be an efficient protocol. The presence of the 2-pyridyl group is crucial, as it facilitates the reaction through the formation of a pyridyl-coordinated nitrenoid intermediate. acs.org This chelation-assisted strategy allows for the synthesis of aziridines from a variety of aryl olefins in synthetically useful yields without the need for a large excess of the olefin. acs.org

Furthermore, the desymmetrization of meso-aziridines represents a significant application. For instance, the ring-opening of meso-N-(2-pyridinesulfonyl)aziridines with trimethylsilyl (B98337) azide, catalyzed by a magnesium complex, provides access to chiral β-azido amino derivatives, which are valuable precursors to chiral 1,2-diamines. rsc.org

The radical azidation of alkenes using sulfonyl azides, including this compound, has also been a focus of recent research. These methods are tolerant of a wide array of functional groups and enable the synthesis of organic azides that are otherwise difficult to access. researchgate.net The resulting azides can be further transformed, for example, through reductive processes or a Schmidt reaction under non-acidic conditions, to synthesize alkaloids such as indolizidine 167B, monomorine I, cylindricine C, and lepadiformine (B1252025) C. researchgate.net

A notable advancement is the development of carboazidation reactions. These reactions, which involve the simultaneous addition of a carbon-based radical and an azide group across a double bond, have been achieved using 3-pyridinesulfonyl azide as the azidating agent. researchgate.net The polarity and basic properties of this reagent simplify the purification of the resulting azides. researchgate.net This methodology has been extended to the use of iodomethyl aryl sulfones, leading to the formation of γ-azidosulfones, which can be converted to homoallylic azides. researchgate.net

Novel Catalyst Design and Ligand Development for Enhanced Reactivity and Selectivity

The development of new catalysts and ligands is paramount to expanding the synthetic potential of this compound, particularly in achieving high enantioselectivity.

In the asymmetric synthesis of aziridines, organocatalysts derived from cinchona alkaloids have shown significant promise. Specifically, catalysts incorporating a 2-pyridinesulfonyl group have been found to afford high yields (81-99%) and high enantiopurity (93-98%) in the reaction of 2H-azirines with oxazolones. nitech.ac.jp The proposed catalytic mechanism suggests that the catalyst activates both the oxazolone (B7731731) and the 2H-azirine, leading to the formation of the desired aziridine (B145994). nitech.ac.jp

The design of ligands for copper-catalyzed reactions is another active area of research. Tris(heterocyclemethyl)amines, which contain a mix of 1,2,3-triazolyl, 2-benzimidazoyl, and 2-pyridyl components, have been developed to accelerate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov The effectiveness of these ligands depends on the reaction conditions, with some performing best in coordinating solvents and others in water. nih.gov Kinetic studies suggest that the active catalytic species is a dicopper-ligand complex. nih.gov

The following table summarizes the performance of different catalyst systems in reactions involving pyridinesulfonyl derivatives:

| Reaction | Catalyst/Ligand | Substrates | Yield | Enantioselectivity | Reference |

| Asymmetric Aziridination | Cinchona alkaloid-derived organocatalyst with 2-pyridinesulfonyl group | 2H-azirines and oxazolones | 81-99% | 93-98% ee | nitech.ac.jp |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Tris(heterocyclemethyl)amine ligands with Cu(I) | Azides and alkynes | High | Not applicable | nih.gov |

| Desymmetrization of meso-Aziridines | Mg(NTf)2/bisoxazoline 9 | meso-N-(2-pyridinesulfonyl)aziridines and trimethylsilyl azide | Good | High | rsc.org |

Interdisciplinary Applications and Methodological Advancements

The unique reactivity of this compound and its derivatives is leading to their application in diverse scientific fields and the development of new experimental techniques.

One significant interdisciplinary application is in the field of chemical biology, specifically in the modification of RNA. An azide-substituted sulfonyltriazole reagent has been developed to introduce labels into RNA via "click" chemistry. acs.org This allows for the functionalization of RNA, opening up possibilities for studying its structure and function. The sulfonylation reaction has been shown to be selective for unpaired nucleotides over those in a duplex structure, and the resulting sulfonate adduct can be detected by reverse transcriptase stops, indicating its potential for RNA structure mapping. acs.org

In the realm of medicinal chemistry, pyridinesulfonamides are being investigated as carbonic anhydrase inhibitors. nih.gov The "click tailing" approach, utilizing the copper-catalyzed azide-alkyne cycloaddition reaction, allows for the efficient introduction of a wide variety of substituents onto a 4-azidopyridine-3-sulfonamide core. nih.gov This method facilitates the synthesis of new compounds with potentially enhanced inhibitory activity and selectivity for different carbonic anhydrase isoforms. nih.gov

Methodological advancements also include the development of new reagents based on the 2-pyridinesulfonyl scaffold. For example, 2-pyridinesulfonyl fluoride (B91410) (PyFluor) has emerged as a chemoselective deoxyfluorination reagent for alcohols, offering an alternative to traditional reagents like DAST. sigmaaldrich.com Furthermore, the radiosynthesis of [¹⁸F]PyFluor from 2-pyridinesulfonyl chloride has been achieved, enabling the direct deoxy-radiofluorination of alcohols to produce ¹⁸F-labeled compounds for positron emission tomography (PET). nih.gov This represents a significant breakthrough for the preparation of certain radiotracers. nih.gov

The following table highlights some of the interdisciplinary applications and methodological advancements involving pyridinesulfonyl derivatives:

| Application/Advancement | Reagent | Field | Significance | Reference |

| RNA Labeling | Azide-substituted sulfonyltriazole | Chemical Biology | Enables RNA functionalization and structure mapping through click chemistry. | acs.org |

| Carbonic Anhydrase Inhibitors | 4-Azidopyridine-3-sulfonamide | Medicinal Chemistry | "Click tailing" allows for rapid synthesis of diverse inhibitors. | nih.gov |

| Deoxyfluorination | 2-Pyridinesulfonyl fluoride (PyFluor) | Synthetic Methodology | Provides a chemoselective and stable reagent for converting alcohols to fluorides. | sigmaaldrich.com |

| PET Imaging | [¹⁸F]PyFluor | Radiochemistry | Enables direct deoxy-radiofluorination for the synthesis of ¹⁸F-labeled PET tracers. | nih.gov |

Q & A

Q. What ethical and procedural standards apply when publishing studies involving this compound?

- Methodological Answer : Adhere to journal guidelines for chemical safety and reproducibility (e.g., ACS or RSC standards). Disclose synthetic protocols, hazard warnings, and disposal methods. Cite SDS from suppliers like TCI America. Include negative results or failed experiments to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.